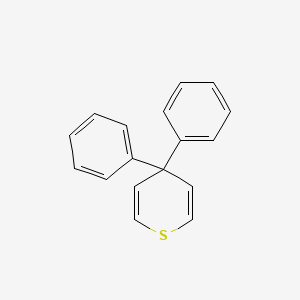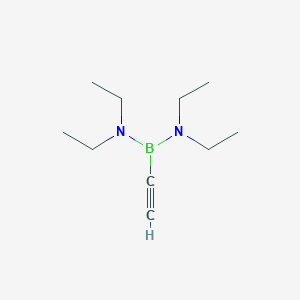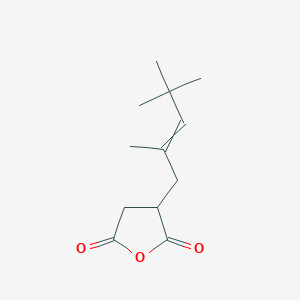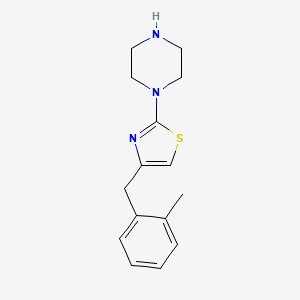
2,6-Di-tert-butyl-4-methyl-4H-thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is an organosulfur compound characterized by its unique thiopyran ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups at the 2 and 6 positions, and a methyl group at the 4 position. These structural features contribute to its stability and reactivity, making it an interesting subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran typically involves the reaction of 2,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of 4-methylsulfanyl-benzaldehyde and 2,6-di-tert-butylphenol in a solvent like toluene, followed by sonication and heating . The reaction conditions often require a Dean-Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-methyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiopyran ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-methyl-4H-thiopyran has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential use in drug development, particularly for its stability and reactivity.
Industry: It is used in the formulation of stabilizers and antioxidants for polymers and other materials.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran involves its interaction with molecular targets through its thiopyran ring and bulky substituents. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. Its steric hindrance also allows it to stabilize reactive intermediates, making it useful in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant to stabilize lubricant oils.
Uniqueness
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is unique due to its thiopyran ring structure, which imparts distinct chemical properties compared to its phenolic and pyridine analogs
Propriétés
Numéro CAS |
71951-52-5 |
|---|---|
Formule moléculaire |
C14H24S |
Poids moléculaire |
224.41 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-methyl-4H-thiopyran |
InChI |
InChI=1S/C14H24S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-10H,1-7H3 |
Clé InChI |
PEXIAIADJOXBBE-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(SC(=C1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)



![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)


methanone](/img/structure/B14463961.png)




